1-[4-(4-Bromophenyl)phenyl]ethanol
Description
Contextualization within Modern Organic Chemistry
In the landscape of contemporary organic synthesis, the development of complex molecules from simpler, well-defined building blocks is a foundational strategy. 1-[4-(4-Bromophenyl)phenyl]ethanol exemplifies such a building block. Its synthesis relies on established yet powerful reactions. The biphenyl (B1667301) framework is typically constructed via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which joins two aromatic rings. organic-chemistry.orgnih.gov This reaction is celebrated for its versatility and tolerance of a wide array of functional groups. organic-chemistry.org
Once the biphenyl core is established, the ethanolic portion is introduced. A common and direct route to this compound is through the reduction of its corresponding ketone, 2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-one. nih.govbiosynth.com This transformation is a staple in organic chemistry, often accomplished with high efficiency using reducing agents like sodium borohydride (B1222165). mdpi.com The presence of a bromine atom and a hydroxyl group on the same molecule provides two distinct points for further chemical modification, making it a versatile intermediate for synthetic chemists.
Significance and Current Research Landscape of Biphenyl and Halogenated Alcohol Motifs
The structural components of this compound—the biphenyl unit and the halogenated alcohol motif—are each significant in their own right within chemical research.
Halogenated Alcohol Motifs: Halogenated alcohols are valuable intermediates in organic synthesis. The halogen atom, in this case, bromine, is an excellent leaving group in nucleophilic substitution reactions and serves as a "handle" for introducing further complexity through reactions like the Suzuki, Heck, or Sonogashira couplings. organic-chemistry.orgresearchgate.net The alcohol group can be oxidized to a ketone or transformed into other functional groups. When the alcohol is chiral, as in this compound, it becomes a crucial building block for asymmetric synthesis, allowing for the creation of specific stereoisomers of more complex molecules, which is of paramount importance in the pharmaceutical industry. google.com
Molecular Architecture and Inherent Research Interest of this compound
The molecular architecture of this compound is the primary source of its research interest. It synergistically combines the key features of its constituent motifs.
The molecule possesses a central biphenyl structure, which provides a rigid and well-defined backbone. Attached to one of the phenyl rings is a 1-ethanol group, which introduces a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The other phenyl ring is substituted with a bromine atom at the para-position.
This specific arrangement makes the compound a trifunctional substrate:
The Biphenyl Core: Provides the foundational structure, influencing physical properties like crystallinity and solubility, and is a known component in liquid crystals.
The Chiral Alcohol: Offers a site for stereospecific reactions, making it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.
The Bromo Group: Acts as a versatile synthetic handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions, allowing for the attachment of a wide variety of other molecular fragments.
The combination of these three features in a single, relatively simple molecule makes this compound a highly attractive target for synthetic chemists aiming to build complex molecular systems in a controlled and efficient manner.
Overview of Key Academic Research Domains
Based on its molecular structure and the known applications of its constituent parts, the primary academic research domains for this compound are:
Advanced Organic Synthesis: The compound serves as a key intermediate or building block. Its precursor, 2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-one, is a known entity in chemical databases, signifying its role in synthetic pathways. nih.govbiosynth.com Researchers can utilize the bromo- and hydroxyl- functionalities to construct elaborate molecular frameworks.
Materials Science: The rigid biphenyl core is a well-established component of liquid crystals. researchgate.net Research in this area could involve synthesizing derivatives of this compound to investigate their mesophase behavior and potential applications in display technologies or other advanced optical materials.
Medicinal Chemistry: The biphenyl scaffold is a common feature in many drug molecules. nih.gov The chiral nature of the alcohol group is also critical for biological activity. Therefore, this compound is a valuable starting point for the synthesis of novel, enantiomerically pure compounds to be screened for a wide range of biological activities. The bromo-substituent allows for the systematic modification of the molecule's structure to optimize its pharmacological profile.
In essence, this compound is a molecule poised at the intersection of synthesis, materials science, and medicinal chemistry, offering a wealth of opportunities for future research and discovery.
Chemical Compound Data
Table 1: Properties of 1-[4-(4-Bromophenyl)phenyl]ethanone (Precursor)
| Property | Value | Source(s) |
| IUPAC Name | 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)ethan-1-one | nih.gov |
| Molecular Formula | C₁₄H₁₁BrO | nih.gov |
| CAS Number | 40749-33-5 | nih.gov |
Table 2: Properties of the Related Precursor 2-Bromo-1-[4-(4-bromophenyl)phenyl]ethanone
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone | nih.gov |
| Molecular Formula | C₁₄H₁₀Br₂O | nih.govbiosynth.com |
| Molecular Weight | 354.04 g/mol | nih.govbiosynth.com |
| CAS Number | 94512-73-9 | biosynth.com |
| Boiling Point | 413.5 °C | biosynth.com |
Structure
3D Structure
Properties
CAS No. |
92189-62-3 |
|---|---|
Molecular Formula |
C14H13BrO |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H13BrO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10,16H,1H3 |
InChI Key |
FPVSKKDZHMAXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 4 4 Bromophenyl Phenyl Ethanol
Retrosynthetic Analysis of the 1-[4-(4-Bromophenyl)phenyl]ethanol Backbone
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections guide the synthetic design: the carbon-carbon bond of the secondary alcohol and the carbon-carbon bond of the biphenyl (B1667301) scaffold.
Disconnection 1 (C-C bond of the alcohol): The most straightforward disconnection is at the C1-position of the ethanol (B145695) group. This leads to two potential precursor sets. The first involves the ketone precursor, 1-[4-(4-bromophenyl)phenyl]ethanone , which can be reduced to the target secondary alcohol. The second involves a nucleophilic addition to an aldehyde, such as the reaction between 4-(4-bromophenyl)benzaldehyde and a methyl organometallic reagent (e.g., methylmagnesium bromide).
Disconnection 2 (C-C bond of the biphenyl): The bond connecting the two phenyl rings is another key disconnection point. This suggests a cross-coupling reaction to form the biphenyl core. For instance, a Suzuki coupling could be employed between a boronic acid derivative of one ring and a halide of the other. nih.gov This disconnection can be applied to precursors like 4-bromoacetophenone and a suitable phenylboronic acid, which would then require subsequent modification to install the ethanol group. researchgate.net
These retrosynthetic pathways highlight three main classes of reactions for constructing the target molecule: nucleophilic additions to carbonyls, reduction of ketones, and palladium-catalyzed cross-coupling reactions.
Established Synthetic Routes to the this compound Scaffold
Building on the retrosynthetic analysis, several well-established methods are available for the synthesis of this compound and its precursors.
Grignard Reagent-Mediated Approaches to Secondary Alcohols
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds and is highly effective for synthesizing secondary alcohols. mt.commissouri.edu This approach involves the nucleophilic attack of a Grignard reagent on a carbonyl compound. mt.com
To synthesize this compound, one could react 4-(4-bromophenyl)benzaldehyde with methylmagnesium bromide . In this process, the nucleophilic methyl group from the Grignard reagent adds to the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final secondary alcohol. youtube.com Care must be taken to use anhydrous conditions, as Grignard reagents are highly reactive towards protic compounds like water. missouri.edulibretexts.org
Palladium-Catalyzed Coupling Reactions for Biphenyl Formation (Precursors)
Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis for constructing biaryl systems. The Suzuki-Miyaura coupling is particularly prominent due to its mild reaction conditions and tolerance of various functional groups. nih.govmdpi.com
A common strategy to form the biphenyl ketone precursor, 1-[4-(4-bromophenyl)phenyl]ethanone , involves the Suzuki coupling of 4-bromoacetophenone with (4-bromophenyl)boronic acid . This reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like palladium acetate, in the presence of a base such as potassium hydroxide (B78521) or potassium phosphate. nih.govresearchgate.net The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst. mdpi.com
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-bromoacetophenone | phenylboronic acid | Pd-complex (0.25) | KOH | Water | Microwave, 100-160°C, 5 min | 96% | nih.gov |
| 4-bromoacetophenone | phenylboronic acid | Pd-complex (0.5) | KOH | Water | Reflux, 1 hr | 94% | arkat-usa.org |
| 4-bromoacetophenone | phenylboronic acid | Pd/C (1.0) | K3PO4 | DMA | 100°C, 24 hrs | ~72% (conversion) | ikm.org.my |
Reduction of Ketone Precursors (e.g., 1-[4-(4-Bromophenyl)phenyl]ethanone)
Once the ketone precursor, 1-[4-(4-bromophenyl)phenyl]ethanone , is synthesized, the final step is its reduction to the secondary alcohol, this compound. This transformation is reliably achieved using hydride-based reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity in reducing ketones and aldehydes without affecting other functional groups like esters or the bromo-substituent. rsc.orgchemguide.co.uk The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol. chemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the carbonyl carbon. chemguide.co.uk Subsequent workup with water or a mild acid neutralizes the intermediate borate (B1201080) ester to afford the final alcohol product. uidaho.edu
| Ketone | Reducing Agent | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Aromatic Ketones (e.g., Acetophenone) | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for ketones/aldehydes, high yield. | rsc.orgchemguide.co.ukacs.org |
| Aromatic Ketones | Hydrous Zirconium Oxide (catalyst) | Isopropanol (B130326) | Heterogeneous catalysis, suitable for flow chemistry, clean conversion. | acs.orgorganic-chemistry.org |
| Benzophenone | Lithium Aluminium Hydride (LiAlH₄) | Anhydrous Ether, THF | Stronger, less selective reducing agent; must be used in aprotic solvents. | rsc.org |
Novel and Emerging Synthetic Approaches
While traditional batch chemistry provides reliable routes, modern synthetic chemistry is increasingly moving towards more efficient, safer, and scalable technologies like flow chemistry.
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of this compound and its intermediates. taylorfrancis.com Key benefits include superior heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automated, scalable production. nih.govacs.org
Grignard Reactions in Flow: The formation and use of Grignard reagents are often challenging in batch processing due to their high reactivity and exothermicity. mt.comchemicalindustryjournal.co.uk Flow reactors provide excellent temperature control, mitigating safety risks. researchgate.netvapourtec.com Continuous flow systems have been developed for the addition of Grignard reagents to aldehydes and ketones, offering high yields and short residence times, making this a viable method for the synthesis of the target alcohol. researchgate.net
Palladium-Catalyzed Coupling in Flow: Suzuki-Miyaura couplings have been successfully translated to continuous flow systems. mdpi.commdpi.com Using packed-bed reactors with heterogeneous palladium catalysts (e.g., Pd on carbon) allows for the efficient synthesis of biaryl compounds with minimal palladium leaching into the product stream. mdpi.com Such systems can achieve high conversions in very short residence times (seconds to minutes), dramatically increasing throughput compared to batch reactions. mdpi.comacs.org
Ketone Reduction in Flow: The reduction of ketones to alcohols is also well-suited for flow chemistry. acs.org Systems using heterogeneous catalysts, such as hydrous zirconium oxide in a packed-bed reactor, can efficiently reduce a wide range of ketones using transfer hydrogenation. acs.orgorganic-chemistry.org Alternatively, solutions of sodium borohydride have been used in flow reactors to reduce ketones like acetophenone (B1666503) to their corresponding alcohols in under 80 seconds at elevated temperatures. acs.org These methods offer clean, fast, and scalable production of the final alcohol product. acs.org
Stereoselective Synthesis of this compound and its Enantiomers
The stereoselective synthesis of this compound is primarily centered on the asymmetric reduction of its prochiral ketone precursor, 4'-bromo-4-acetylbiphenyl. The goal is to produce enantiomerically enriched or pure (R)- and (S)-1-[4-(4-bromophenyl)phenyl]ethanol.
One of the most effective methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction . This methodology employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to the carbonyl group. The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates the stereochemical outcome of the reduction, allowing for the selective synthesis of either the (R)- or (S)-alcohol.
Another significant approach is asymmetric transfer hydrogenation . This technique utilizes a transition metal catalyst, often based on ruthenium or rhodium, complexed with a chiral ligand. The hydrogen source is frequently an alcohol, such as isopropanol, or formic acid. The chirality of the resulting alcohol is determined by the specific chiral ligand employed in the catalytic system.
Catalytic Methods in the Synthesis of this compound
Catalysis is fundamental to the modern synthesis of this compound, offering pathways that are both efficient and selective. These catalytic methods are crucial for both the formation of the carbon-carbon bonds that constitute the biphenyl backbone and for the stereoselective generation of the chiral alcohol.
Transition Metal Catalysis for Carbon-Carbon Bond Formation
The construction of the 4-(4-bromophenyl)phenyl core of the molecule is most commonly achieved through palladium-catalyzed cross-coupling reactions . The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. This reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of the precursor ketone, 4'-bromo-4-acetylbiphenyl, two primary routes are viable:
The reaction of 4-bromophenylboronic acid with 1-(4-halophenyl)ethanone.
The reaction of 4-acetylphenylboronic acid with a 1-bromo-4-halobenzene.
The choice between these pathways often depends on the commercial availability and cost of the starting materials.
The general reaction scheme for the Suzuki-Miyaura coupling is as follows:
Aryl-Br + Aryl'-B(OH)₂ --(Pd catalyst, Base)--> Aryl-Aryl'
Key components of a typical Suzuki-Miyaura reaction for this synthesis include a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a phosphine (B1218219) ligand, a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent and water.
Biocatalysis for Stereoselective Reduction and Resolution
Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiomerically pure alcohols. This approach utilizes enzymes, either as isolated preparations or within whole microbial cells, to catalyze the stereoselective reduction of the precursor ketone or the kinetic resolution of the racemic alcohol.
For the asymmetric reduction of 4'-bromo-4-acetylbiphenyl, various microorganisms containing alcohol dehydrogenases (ADHs) have been shown to be effective. These enzymes often exhibit high enantioselectivity, producing the desired alcohol enantiomer with excellent purity. For instance, certain yeast strains and genetically modified E. coli expressing specific ADHs can reduce the ketone to either the (R)- or (S)-alcohol with high conversion and enantiomeric excess (e.e.).
Kinetic resolution is another biocatalytic strategy. In this method, a lipase (B570770) enzyme is used to selectively acylate one enantiomer of racemic this compound, leaving the other enantiomer unreacted and thus resolved. The choice of acylating agent and reaction conditions can be optimized to maximize the efficiency of the resolution.
The following table summarizes some research findings on the biocatalytic reduction of 4'-bromo-4-acetylbiphenyl:
| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (e.e.) [%] | Conversion [%] |
| Lactobacillus kefiri DSM 20587 | 4'-bromo-4-acetylbiphenyl | (R)-1-[4-(4-bromophenyl)phenyl]ethanol | >99 | >99 |
| Rhodococcus ruber | 4'-bromo-4-acetylbiphenyl | (R)-1-[4-(4-bromophenyl)phenyl]ethanol | >99 | 94 |
| Recombinant E. coli with ADH from Rhodococcus sp. | 4'-bromo-4-acetylbiphenyl | (S)-1-[4-(4-bromophenyl)phenyl]ethanol | 99 | >99 |
Process Optimization and Scalability Considerations in Laboratory Synthesis
The transition from a successful chemical reaction to a reliable and scalable laboratory synthesis requires careful process optimization. For the synthesis of this compound, several factors must be considered to ensure high yield, purity, and operational efficiency.
Optimization of Reaction Conditions:
Catalyst Loading: In transition metal-catalyzed reactions, minimizing the amount of expensive catalyst without sacrificing reaction time or yield is crucial.
Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction rate and selectivity. A systematic screening of different combinations is often necessary.
Temperature and Reaction Time: These parameters are optimized to ensure complete conversion while minimizing the formation of byproducts.
Work-up and Purification:
The isolation of the product from the reaction mixture often involves extraction and chromatographic purification. Developing a purification strategy that is both effective and amenable to larger scales is important.
Crystallization can be an effective method for obtaining highly pure material and is often preferred for its scalability over chromatography.
Scalability:
When scaling up a reaction, issues such as heat transfer, mixing efficiency, and the safe handling of reagents become more critical.
The choice of reagents and solvents may need to be reconsidered for larger-scale synthesis to address safety, cost, and environmental concerns.
The following table outlines key considerations for optimizing the synthesis of this compound:
| Parameter | Consideration | Optimization Goal |
| Suzuki Coupling | ||
| Catalyst/Ligand | Cost, activity, and stability. | Minimize loading, maximize turnover number. |
| Base | Strength, solubility, and cost. | Ensure efficient reaction without side reactions. |
| Solvent | Polarity, boiling point, and safety. | Facilitate reaction and product isolation. |
| Reduction | ||
| Reducing Agent | Selectivity, cost, and safety. | Achieve high yield and desired stereoselectivity. |
| Temperature | Reaction rate vs. selectivity. | Maintain control over the reaction and minimize byproducts. |
| Purification | ||
| Method | Chromatography vs. crystallization. | High purity, good recovery, and scalability. |
Stereochemical Aspects of 1 4 4 Bromophenyl Phenyl Ethanol
Chirality and Stereoisomerism of the 1-[4-(4-Bromophenyl)phenyl]ethanol Molecule
The molecular structure of this compound, with the chemical formula C₁₄H₁₃BrO, features a central carbon atom bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a 4-(4-bromophenyl)phenyl group. This central carbon atom is a stereocenter, also known as a chiral center, which is the source of the molecule's chirality.
Due to the presence of this single stereocenter, this compound exists as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. These two enantiomers are designated as (R)-1-[4-(4-bromophenyl)phenyl]ethanol and (S)-1-[4-(4-bromophenyl)phenyl]ethanol, based on the Cahn-Ingold-Prelog (CIP) priority rules for assigning absolute configurations to chiral centers. The (R) and (S) notations describe the three-dimensional arrangement of the substituents around the chiral carbon. A mixture containing equal amounts of the (R) and (S) enantiomers is known as a racemic mixture or racemate.
Enantioselective Synthesis Pathways to (R)- and (S)-1-[4-(4-Bromophenyl)phenyl]ethanol
The synthesis of enantiomerically pure (R)- and (S)-1-[4-(4-bromophenyl)phenyl]ethanol is crucial for their application in stereospecific chemical processes. Several enantioselective methods have been developed to achieve this, primarily focusing on the asymmetric reduction of the corresponding prochiral ketone, 4-(4-bromophenyl)acetophenone.
Asymmetric Hydrogenation of Ketone Precursors
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral alcohols from prochiral ketones. taylorandfrancis.com This method typically involves the use of a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. The chiral ligand directs the hydrogenation reaction to occur preferentially on one face of the ketone, leading to the formation of one enantiomer in excess.
For the synthesis of this compound, the precursor ketone, 4-bromo-α-methylbenzyl alcohol, can be reduced using hydrogen gas in the presence of a chiral catalyst. The choice of the chiral ligand is critical in determining the stereochemical outcome of the reaction, allowing for the selective synthesis of either the (R)- or (S)-enantiomer with high enantiomeric excess (ee). Research has shown that various chiral phosphine (B1218219) ligands in combination with rhodium or ruthenium precursors are effective for this transformation.
A plausible reaction pathway for this process involves the coordination of the ketone to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen to the carbonyl group. The steric and electronic properties of the chiral ligand create a diastereomeric transition state that favors the formation of one enantiomer over the other.
Biocatalytic Asymmetric Reduction and Transesterification
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of enantiopure alcohols. Enzymes, such as alcohol dehydrogenases and lipases, are widely used for the asymmetric reduction of ketones and the resolution of racemic alcohols.
In the case of this compound, biocatalytic asymmetric reduction of 4-(4-bromophenyl)acetophenone can be achieved using whole cells of microorganisms or isolated enzymes. These biocatalysts often exhibit high enantioselectivity, yielding the desired alcohol with excellent enantiomeric excess.
Furthermore, enzymatic kinetic resolution via transesterification is a common method to separate the enantiomers of racemic this compound. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed for this purpose. In this process, one enantiomer of the racemic alcohol is selectively acylated in the presence of an acyl donor, such as an ester or an acid anhydride. This results in the formation of an ester from one enantiomer while the other enantiomer remains unreacted. The resulting mixture of the ester and the unreacted alcohol can then be easily separated. For instance, the (S)-enantiomer of 1-(4-bromophenyl)ethanol (B1212655) can be obtained with an enantiomeric excess of over 95% through enzymatic resolution using CAL-B.
Chiral Resolution Techniques for Racemic this compound
When enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution techniques are employed to separate the enantiomers from a racemic mixture.
Classical Resolution with Chiral Auxiliaries
Classical resolution involves the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent, also known as a chiral auxiliary. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by conventional methods like fractional crystallization or chromatography.
For racemic this compound, a chiral acid can be used as a resolving agent to form diastereomeric esters. After separation of the diastereomers, the chiral auxiliary is removed through hydrolysis to yield the individual enantiomers of the alcohol.
Chromatographic Separation of Enantiomers and Diastereomers
Chromatographic methods are powerful tools for the separation of chiral compounds. For the separation of the enantiomers of this compound, chiral stationary phases (CSPs) are commonly used in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The CSP is composed of a chiral material that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation.
Alternatively, the racemic alcohol can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase. After separation, the derivatizing group is removed to obtain the pure enantiomers.
Determination of Enantiomeric Excess (ee) and Absolute Configuration (AC)
Following the kinetic resolution, it is essential to determine the enantiomeric excess of the separated products and to assign their absolute configurations. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric purity of chiral compounds. tsijournals.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.comnih.gov For the analysis of compounds structurally similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. nih.gov
The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is optimized to achieve good resolution between the enantiomeric peaks. tsijournals.comresearchgate.net For instance, the enantiomers of β-amino-β-(4-bromophenyl) propionic acid were successfully resolved on a (R, R) Whelk-01 chiral column using a mobile phase of n-hexane, ethanol, and trifluoroacetic acid. tsijournals.com In another example, racemic 1-(4-bromophenyl)ethanol was separated on a chitosan-derived CSP using a mobile phase of hexane/isopropyl alcohol (90:1, v/v). researchgate.net The enantiomeric excess can be calculated from the areas of the two enantiomer peaks in the chromatogram. sigmaaldrich.com
Table 2: Chiral HPLC Conditions for the Separation of Related Chiral Compounds
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Ref. |
| β-amino-β-(4-bromophenyl) propionic acid | (R, R) Whelk-01 | n-hexane:ethanol:TFA:iso-propyl amine (95:5:0.1:0.025) | 1.0 | 225 | tsijournals.com |
| 1-(4-bromophenyl)ethanol | Chitosan-derived CSP | hexane/isopropyl alcohol (90:1, v/v) | 0.2 | - | researchgate.net |
| 4-nitropropranolol | - | - | 1.0 | - | mdpi.com |
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are powerful tools for studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. While CD spectroscopy can be used to determine the enantiomeric excess by comparing the spectrum of a sample to that of the pure enantiomer, it is more commonly used to assign the absolute configuration by comparing the experimental spectrum to a theoretically calculated one or to the spectra of structurally related compounds with known configurations.
X-ray crystallography is an unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov For a liquid compound like this compound, it is necessary to first prepare a crystalline derivative. This can be achieved by reacting the alcohol with a chiral resolving agent to form diastereomeric esters or by forming other suitable crystalline derivatives. The absolute configuration of the chiral center in the alcohol can then be determined from the crystal structure of the derivative. researchgate.netcsic.es For example, the absolute configuration of diastereomers of (1R,4R)-1-(4-Bromophenyl)-1,4-dihydroxypentan-2-one was determined by X-ray crystallography. csic.es This method provides definitive proof of the absolute stereochemistry.
Advanced Spectroscopic and Structural Characterization of 1 4 4 Bromophenyl Phenyl Ethanol
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-[4-(4-Bromophenyl)phenyl]ethanol, with a molecular formula of C₁₄H₁₃BrO, the expected exact mass would be calculated and compared against the experimental value. The presence of the bromine atom would be evident from the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by approximately 2 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.
Proton NMR (¹H NMR) for Proton Environment and Coupling
A ¹H NMR spectrum would provide information on the number of different proton environments, their chemical shifts (δ), the integration (number of protons), and their coupling patterns (multiplicity and coupling constants, J). For this compound, one would expect to see distinct signals for the methyl group (a doublet), the methine proton (a quartet), the hydroxyl proton (a singlet or broad signal), and the aromatic protons on the two different phenyl rings. The protons on the phenyl ring attached to the ethanol (B145695) group would show different chemical shifts and coupling patterns compared to the protons on the brominated phenyl ring.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for the methyl carbon, the methine carbon, and the twelve aromatic carbons. The carbons directly bonded to the bromine atom and the hydroxyl-bearing carbon would have characteristic chemical shifts. The symmetry of the para-substituted rings would result in fewer than 12 signals for the aromatic carbons.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation
2D NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.
COSY (Correlation Spectroscopy) would show correlations between coupled protons, for example, between the methyl protons and the methine proton.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule, including the link between the ethanol group and the biphenyl (B1667301) core.
Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis
IR and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule. The spectrum for this compound would be expected to show characteristic absorption/scattering bands for:
O-H stretching of the alcohol group (typically a broad band around 3200-3600 cm⁻¹ in the IR spectrum).
C-H stretching from the aromatic rings and the alkyl chain.
C=C stretching within the aromatic rings.
C-O stretching of the alcohol.
C-Br stretching, typically found in the fingerprint region at lower wavenumbers.
X-ray Crystallography for Solid-State Structure Elucidation
Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would determine precise bond lengths, bond angles, and the torsion angle between the two phenyl rings of the biphenyl moiety. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Due to the absence of published experimental data, the data tables and detailed research findings for each of these analytical techniques for this compound cannot be provided at this time.
Crystal Packing and Intermolecular Interactions
Detailed analysis of the crystal packing of this compound would require single-crystal X-ray diffraction data. Such an analysis would reveal the three-dimensional arrangement of molecules in the solid state. Key aspects to be investigated would include:
Hydrogen Bonding: The hydroxyl group (-OH) of the ethanol moiety is a potent hydrogen bond donor, while the oxygen atom can also act as an acceptor. It would be expected to form intermolecular hydrogen bonds, potentially creating chains, dimers, or more complex networks within the crystal lattice. The nature of these bonds (O-H···O) would be characterized by their bond distances and angles.
Halogen Bonding: The bromine atom on the phenyl ring could participate in halogen bonding (C-Br···O or C-Br···π interactions), a directional non-covalent interaction that can significantly influence crystal packing.
π-π Stacking: The two phenyl rings of the biphenyl system could engage in π-π stacking interactions with adjacent molecules. The geometry of these interactions (e.g., face-to-face, parallel-displaced) would be determined by measuring the centroid-to-centroid distances and interplanar angles.
A data table summarizing the key intermolecular interactions would typically be presented as follows:
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| Hydrogen Bond | O-H···O | Data | Data | Data | Data |
| Halogen Bond | C-Br···O | Data | Data | Data | Data |
| π-π Stacking | Ring···Ring | N/A | N/A | Data | Data |
No experimental data is available to populate this table.
Conformational Analysis in the Crystalline State
The conformation of this compound in the crystalline state would be defined by its bond lengths, bond angles, and, most importantly, its torsion (dihedral) angles. This information is also derived from single-crystal X-ray diffraction analysis. Key conformational features would include:
Biphenyl Twist Angle: The dihedral angle between the two phenyl rings is a critical conformational parameter. This angle results from a balance between the conjugative effects favoring planarity and steric hindrance between ortho-hydrogens favoring a twisted conformation.
Ethanol Side Chain Orientation: The orientation of the ethanol side chain relative to the biphenyl core would be described by the relevant torsion angles. For example, the C-C-C-O dihedral angle would define the rotational position of the hydroxyl group.
A table summarizing important dihedral angles would look like this:
| Torsion Angle | Atoms Involved | Angle (°) |
| Biphenyl Twist | C-C-C-C | Data |
| Side Chain Orientation | C-C-C-O | Data |
No experimental data is available to populate this table.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum would be expected to show absorptions characteristic of the biphenyl chromophore.
Electronic Transitions: The primary electronic transitions would likely be π → π* transitions associated with the conjugated biphenyl system. The presence of the hydroxyl and bromo substituents would act as auxochromes, potentially causing shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to unsubstituted biphenyl.
Solvatochromism: The position and intensity of the absorption bands could be influenced by the polarity of the solvent used for the measurement, a phenomenon known as solvatochromism.
The spectroscopic data would be presented in a table similar to the one below:
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| e.g., Ethanol | Data | Data | π → π |
| e.g., Hexane | Data | Data | π → π |
No experimental UV-Vis spectroscopic data is available to populate this table.
Chemical Reactivity and Derivatization of 1 4 4 Bromophenyl Phenyl Ethanol
Reactions at the Secondary Hydroxyl Group
The secondary alcohol functionality is a key site for various chemical modifications, including oxidation, esterification, etherification, and dehydration.
The secondary hydroxyl group of 1-[4-(4-bromophenyl)phenyl]ethanol can be readily oxidized to the corresponding ketone, 1-[4-(4-bromophenyl)phenyl]ethanone. This transformation is a standard process in organic synthesis. A study on the oxidation of the closely related compound, 1-(4-bromophenyl)ethanol (B1212655), utilized polymer-supported chromic acid as the oxidizing agent. asianpubs.orgasianpubs.org The reaction product, 4-bromoacetophenone, was confirmed by the preparation of its 2,4-dinitrophenyl hydrazone derivative, which exhibited a melting point of 230 °C. asianpubs.org Other common and effective oxidizing agents for this type of conversion include chromium trioxide (CrO₃) in acidic media or pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane. The selection of the oxidant can be tailored based on the desired reaction conditions and sensitivity of other functional groups in the molecule.
Table 1: Oxidation of Secondary Alcohols to Ketones
| Substrate | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 1-(4-Bromophenyl)ethanol | Polymer-supported chromic acid | 4-Bromoacetophenone | asianpubs.org |
| (S)-1-(4-Bromophenyl)ethanol | Pyridinium chlorochromate (PCC) | 4-Bromoacetophenone | |
| (S)-1-(4-Bromophenyl)ethanol | Chromium trioxide (CrO₃) | 4-Bromoacetophenone |
The nucleophilic nature of the secondary hydroxyl group allows for both esterification and etherification reactions. Esterification can be achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.
Etherification reactions involve the formation of an ether linkage. A notable example is the reaction of 1-(4-bromophenyl)ethanol to form silyl (B83357) ethers, such as (1-(4-bromophenyl)ethoxy)(tert-butyl)dimethylsilane, which can serve as a protecting group for the hydroxyl functionality.
Table 2: Representative Esterification and Etherification Reactions
| Reaction Type | Reactants | Reagent | Product |
|---|---|---|---|
| Esterification | This compound + Acetyl chloride | Pyridine | 1-[4-(4-Bromophenyl)phenyl]ethyl acetate |
| Etherification (Silylation) | 1-(4-Bromophenyl)ethanol | tert-Butyl(chloro)dimethylsilane, Imidazole | (1-(4-Bromophenyl)ethoxy)(tert-butyl)dimethylsilane |
The elimination of a water molecule from this compound, known as a dehydration reaction, yields the corresponding styrene (B11656) derivative, 1-bromo-4-(4-vinylphenyl)benzene. This reaction is typically catalyzed by acids. Studies on the dehydration of 1-phenylethanol (B42297), a structural analog, have shown that this transformation can be carried out in the liquid phase using a mixture of para- and ortho-toluenesulfonic acids at temperatures between 200 °C and 230 °C. google.com More recent methods employ metal catalysts, such as iron(II), copper(II), or zinc(II) complexes, which can promote the reaction under milder conditions. nih.govosti.gov The presence of electron-withdrawing groups on the aromatic ring, such as the bromo-biphenyl moiety in the target compound, may influence the reaction rate and yield, sometimes leading to lower efficiency compared to substrates with electron-donating groups. nih.gov
Table 3: Catalytic Dehydration of 1-Phenylethanol to Styrene
| Catalyst | Solvent | Temperature (°C) | Yield of Styrene | Reference |
|---|---|---|---|---|
| [Fe(OTf)₂(FOX)] | o-Dichlorobenzene | - | 74% | osti.gov |
| [Cu(mesoFOX-L1)(MeCN)][OTf]₂ | Toluene | 120 | >95% | nih.gov |
| p- and o-Toluenesulfonic acid | Liquid phase (no solvent) | 200-230 | High selectivity | google.com |
Transformations Involving the Aryl Bromine Moiety
The carbon-bromine bond on the biphenyl (B1667301) scaffold is a versatile handle for constructing more complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.
The aryl bromide of this compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. wikipedia.orgresearchgate.netwikipedia.orgorganic-chemistry.orgwikipedia.orgresearchgate.netyoutube.comorganic-chemistry.orgresearchgate.net
The Suzuki-Miyaura coupling reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netyoutube.comchemspider.com This reaction is highly efficient for creating biaryl linkages and is tolerant of a wide range of functional groups, including the secondary alcohol present in the substrate.
The Heck reaction involves the coupling of the aryl bromide with an alkene, such as styrene or an acrylate, to form a new, substituted alkene. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This reaction also proceeds via a palladium catalyst and in the presence of a base.
The Sonogashira coupling reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, leading to the formation of aryl-alkyne structures. wikipedia.orgorganic-chemistry.org
Table 4: Representative Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Terphenyl derivative |
| Heck | Styrene | Pd(OAc)₂ | Et₃N | Stilbene derivative |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | Diphenylacetylene derivative |
Nucleophilic aromatic substitution (SNAr) of an aryl bromide is generally a challenging transformation. libretexts.orgmasterorganicchemistry.com Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org The 1-[4-(phenyl)phenyl]ethanol moiety does not provide strong activation for this type of reaction. However, substitution reactions on the very similar compound 4'-bromo-[1,1'-biphenyl]-4-ol have been reported, where the bromine atom can be displaced by nucleophiles such as amines, thiols, or alkoxides, suggesting that under specific conditions, this transformation may be possible.
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues is crucial for exploring the chemical space around a core structure and for developing new functionalities.
Structural Modifications for Structure-Activity Relationship (SAR) Studies (non-clinical)
Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to understand how these changes affect its chemical or biological activity. For this compound, several positions are available for modification to generate a library of analogues.
Potential Modifications for SAR Studies:
Modification of the Alcohol Functional Group: The secondary alcohol can be oxidized to a ketone, esterified, or etherified. The alkyl chain itself could also be lengthened or shortened.
Modification of the Bromo-Substituent: The bromine atom can be replaced by other halogens (F, Cl, I) or by various other functional groups through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This can introduce groups like cyano, nitro, or other alkyl/aryl moieties. nih.govgoogle.com
Substitution on the Aromatic Rings: As discussed in section 5.3.1, further substituents can be added to the aromatic rings, particularly the more activated ring, to probe the effects of steric and electronic properties.
The table below outlines potential synthetic modifications to generate analogues for non-clinical SAR studies.
Table 2: Potential Structural Modifications for SAR Studies
| Modification Site | Type of Reaction | Potential New Functional Group |
| Ethanol (B145695) Group | Oxidation | Ketone |
| Esterification | Ester (e.g., -O-C(O)R) | |
| Etherification | Ether (e.g., -OR) | |
| Bromo Group | Suzuki Coupling | Alkyl, Aryl |
| Buchwald-Hartwig Amination | Amine (-NR₂) | |
| Cyanation | Cyano (-CN) | |
| Aromatic Rings | Electrophilic Substitution | Nitro (-NO₂), Halogen (-Cl, -Br), Acyl (-C(O)R) |
Incorporation into Larger Molecular Frameworks (e.g., Phthalocyanines, Triazoles)
The functional groups on this compound make it a potential building block for constructing more complex supramolecular structures.
Triazoles: The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is a common method for synthesizing 1,2,3-triazoles. mdpi.com Derivatives of this compound can be incorporated into triazole frameworks. For instance, the ketone precursor, 1-[4-(4-bromophenyl)phenyl]ethanone, can be functionalized with an azide (B81097) or alkyne group, which can then undergo cycloaddition to form a triazole-containing derivative.
A related synthesis shows the creation of a complex secondary alcohol containing a triazole ring with a 4-bromophenyl substituent. mdpi.comresearchgate.net The synthesis involved the S-alkylation of a triazole-thiol with 2-bromo-1-phenylethanone, followed by the reduction of the resulting ketone to a secondary alcohol, demonstrating a viable pathway to such integrated structures. mdpi.comresearchgate.net The synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their derivatives further highlights the versatility of using bromophenyl moieties as precursors for complex heterocyclic systems. zsmu.edu.uaresearchgate.net
Phthalocyanines: Phthalocyanines are large, aromatic macrocycles. While direct incorporation of this compound into a phthalocyanine (B1677752) is not prominently documented, related structures like 1-(4-bromophenyl)ethanol have been used. In such syntheses, the alcohol functionality is typically used to link to a phthalonitrile (B49051) precursor, which then undergoes tetramerization to form the final phthalocyanine macrocycle. This suggests a potential, though unexplored, pathway for using the title compound to create novel, bulky phthalocyanine derivatives. rsc.orgrsc.org
Mechanistic Investigations of Key Reactions Involving this compound
The most studied reaction involving the core functional group of this compound is the oxidation of its secondary alcohol. Mechanistic studies on analogous secondary benzylic alcohols, such as 1-phenylethanol, provide strong evidence for the likely pathways. researchgate.netresearchgate.netrsc.org
The oxidation of a secondary alcohol to a ketone is a fundamental transformation. libretexts.org For benzylic alcohols, this reaction can be catalyzed by various transition metal complexes or driven by other oxidizing agents. rsc.orguky.edu
A plausible mechanism, based on studies of similar alcohols, involves the following key steps:
Formation of an Intermediate Complex: The alcohol's oxygen atom coordinates with the oxidizing agent (e.g., a metal center like Cr(VI) or Ru(IV), or another electrophilic species). researchgate.netlibretexts.org
Rate-Determining Step: The crucial step is typically the abstraction of the hydrogen atom from the carbon bearing the hydroxyl group (the α-hydrogen). nih.gov This can occur through a hydride transfer or a radical mechanism, depending on the oxidant and reaction conditions. Kinetic studies on 1-phenylethanol oxidation often show a first-order dependence on the alcohol concentration, supporting this step as rate-limiting. researchgate.netresearchgate.net
Product Formation: The intermediate collapses to form the ketone product (1-[4-(4-Bromophenyl)phenyl]ethanone), with the oxidant being reduced in the process.
Table 3: Proposed Mechanism for Oxidation of this compound
| Step | Description | Key Intermediates |
| 1 | Coordination of the alcohol to the oxidant (e.g., CrO₃). | Chromate ester intermediate. |
| 2 | Base-assisted removal of the α-hydrogen (C-H). | Transition state involving C-H bond breaking. |
| 3 | Elimination and collapse to form the C=O double bond. | Ketone product and reduced oxidant (e.g., H₂CrO₃). |
This mechanism is consistent with observations that electron-donating groups on the phenyl ring can accelerate the reaction by stabilizing the positive charge buildup in the transition state, while electron-withdrawing groups have the opposite effect. nih.govacs.org
Theoretical and Computational Studies on 1 4 4 Bromophenyl Phenyl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular structures and energies. For 1-[4-(4-bromophenyl)phenyl]ethanol, these methods have been instrumental in elucidating its fundamental properties.
Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) has become a principal tool for investigating the ground state geometries and electronic structures of molecules like this compound. DFT methods are favored for their balance of computational cost and accuracy.
Recent studies have utilized DFT calculations to explore the structural parameters of related compounds. For instance, DFT calculations at the PWPB95-D4/def2-QZVPP//PCM(Et2O)-ωB97X-D/def2-SVP level of theory have been used to compute the free energy landscape for reactions involving similar molecular fragments. acs.org These calculations help in understanding reaction mechanisms and the stability of different molecular states. acs.org
The optimized molecular geometries derived from DFT calculations provide reliable bond lengths and angles, which often show good agreement with experimental data. researchgate.net These computational approaches have been successfully applied to analyze the structural and electronic properties of various organic molecules, including those with pyrazole (B372694) and pyrimidine (B1678525) rings, which share some structural motifs with the phenyl rings in this compound. researchgate.netresearchgate.net
Ab Initio Calculations for High-Accuracy Predictions
Ab initio molecular orbital calculations represent another powerful approach for obtaining high-accuracy predictions of molecular properties. While computationally more intensive than DFT, ab initio methods can provide benchmark-quality results.
For similar molecules, ab initio calculations at the 6-31G level have been employed to predict conformer energies. rsc.org Although these calculations can sometimes show discrepancies with experimental observations, such as the relative stability of gauche versus trans conformations, they provide valuable insights into the underlying electronic effects. rsc.org Including polarization functions in the basis set does not always resolve these differences, suggesting that other factors, like changes in bond lengths, might play a significant role. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While quantum chemical calculations provide static pictures of molecules, molecular dynamics (MD) simulations offer a way to explore their conformational flexibility and dynamic behavior over time. MD simulations are particularly useful for large and flexible molecules, allowing for the sampling of a wide range of conformations and the study of their interconversion.
Conformational Analysis and Energy Landscapes
Conformational analysis of related fluoroethanols has been performed using a combination of NMR spectroscopy and theoretical calculations. rsc.org For 1-(4-bromophenyl)-2-fluoroethanol, it was found that the rotamer energies are highly dependent on the solvent. rsc.org For instance, the energy difference between certain rotamers can vary significantly between a nonpolar solvent like carbon tetrachloride and a polar one like DMSO. rsc.org Such studies highlight the importance of the environment in determining conformational preferences.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. DFT-based methods can predict ¹H chemical shifts with a root mean square error of 0.2–0.4 ppm. nih.gov Machine learning approaches have also emerged as a highly accurate method for predicting chemical shifts. nih.gov For many organic molecules, including those similar to this compound, NMR spectra have been predicted and are available in online databases. nmrdb.org
Vibrational Frequencies: The vibrational spectrum (FT-IR and FT-Raman) of a molecule provides a fingerprint based on its molecular vibrations. DFT calculations are commonly used to compute harmonic vibrational frequencies. nih.gov These calculated frequencies are often scaled to better match experimental values. The assignments of vibrational modes are typically carried out using normal coordinate analysis based on the scaled quantum mechanical force field. nih.gov
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. malayajournal.org The MEP surface visually represents the electrostatic potential, with different colors indicating regions of positive (electrophilic) and negative (nucleophilic) potential. malayajournal.org This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. malayajournal.org
Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.orgyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller HOMO-LUMO gap generally implies higher reactivity. FMO analysis can also provide insights into intramolecular charge transfer within the molecule. nih.gov
Computational Prediction of Structure-Reactivity Relationships
Theoretical and computational chemistry offer powerful tools for predicting the relationship between the molecular structure of a compound and its reactivity. In the absence of extensive experimental data for this compound, computational models provide valuable insights into its electronic properties and potential behavior in chemical reactions. These studies typically involve methods like Quantitative Structure-Activity Relationship (QSAR) and electronic structure calculations.
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity or chemical reactivity. For biphenyl (B1667301) derivatives, QSAR studies often utilize a variety of molecular descriptors to build these correlations. While no specific QSAR models for this compound were found in the reviewed literature, studies on related biphenyl derivatives highlight the types of descriptors that are typically significant. These can include electronic, steric, and lipophilic parameters.
For instance, 3D-QSAR pharmacophore modeling on other biphenyl derivatives has shown that features like hydrogen bond acceptors and aromatic rings are crucial for their biological interactions. nih.gov Such models have demonstrated high predictive power with significant correlation coefficients. nih.gov For a molecule like this compound, the hydroxyl group could act as a hydrogen bond donor and acceptor, while the two phenyl rings constitute the aromatic features.
Electronic structure calculations, such as those based on Density Functional Theory (DFT), can provide more direct predictions of reactivity by calculating properties like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges.
A computational analysis of 4-bromobiphenyl (B57062), a core component of the target molecule, reveals important electronic features. The bromine atom, being highly electronegative, influences the electron distribution across the biphenyl system. DFT calculations on 4-bromobiphenyl show that the bromine atom carries a partial negative charge, while the aromatic rings have regions of positive electrostatic potential. nih.govresearchgate.net This polarization is a key factor in how the molecule interacts with other reagents.
The table below presents computed properties for 4-bromobiphenyl, which serves as a model for the substituted phenyl ring in this compound.
| Property | Computed Value | Method | Reference |
|---|---|---|---|
| Dipole Moment | 1.69 D | DFT B3LYP/6-311++G** | acs.org |
| HOMO Energy | -6.5 eV | DFT B3LYP/6-311++G(d,p) | researchgate.net |
| LUMO Energy | -0.352 eV | DFT B3LYP/6-311++G(d,p) | researchgate.net |
| Charge on Bromine (q) | -0.185 e | DFT B3LYP/6-311++G(d,p) | researchgate.net |
The addition of the 1-ethanol group to the 4-position of the other phenyl ring introduces further complexity. The hydroxyl group is a site of potential reactivity, capable of acting as a nucleophile or a leaving group after protonation. The steric bulk of this group will also influence the torsional angle between the two phenyl rings, which in turn affects the extent of π-conjugation across the biphenyl system. rsc.org
The molecular electrostatic potential (MEP) map is a useful tool for visualizing reactive sites. For this compound, the MEP would be expected to show a region of negative potential (electron-rich) around the oxygen and bromine atoms, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and regions of the aromatic rings would likely exhibit positive potential (electron-poor), indicating sites for nucleophilic attack.
The table below summarizes the expected influence of the key structural features of this compound on its reactivity, based on computational studies of analogous compounds.
| Structural Feature | Predicted Influence on Reactivity | Supporting Computational Insight |
|---|---|---|
| 4-Bromophenyl Group | The bromine atom is an electron-withdrawing group, which deactivates the substituted ring towards electrophilic substitution but can act as a leaving group in nucleophilic aromatic substitution or cross-coupling reactions. | DFT calculations on 4-bromobiphenyl show a polarized C-Br bond and a modified electrostatic potential on the aromatic ring. nih.govresearchgate.net |
| 1-Ethanol Group | The hydroxyl group is a site for reactions such as oxidation, esterification, and etherification. It can also influence the reactivity of the attached phenyl ring through its electronic and steric effects. | The hydroxyl group is a known hydrogen bond donor/acceptor, a feature often highlighted in QSAR studies of related compounds. nih.gov |
| Biphenyl System | The torsional angle between the two phenyl rings, influenced by the substituents, affects the overall conjugation and electronic communication between the rings. This can impact the reactivity at various positions. | Computational studies on substituted biphenyls have quantified the energy barriers to rotation and the impact of substituents on the dihedral angle. rsc.org |
Exploration of 1 4 4 Bromophenyl Phenyl Ethanol in Non Therapeutic Applications
Applications as a Key Synthetic Intermediate in Complex Organic Synthesis
The compound 1-[4-(4-Bromophenyl)phenyl]ethanol possesses several functional groups that make it a potentially versatile synthetic intermediate. The alcohol group (-OH) can be a site for various transformations, such as oxidation to a ketone, esterification, or conversion to a leaving group for substitution reactions. The bromine atom on one of the phenyl rings is a key functional handle for cross-coupling reactions.
Notably, the bromo-substituent allows for the application of powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling. researchgate.netlibretexts.org This reaction would involve coupling the bromophenyl moiety with a variety of organoboron compounds to construct more complex molecular architectures. libretexts.orgmdpi.com For instance, a Suzuki coupling could be used to introduce other functionalized aryl groups, extending the conjugation of the biphenyl (B1667301) system or adding specific electronic or steric properties. researchgate.netarkat-usa.org
The synthesis of the parent compound itself would likely involve a Suzuki coupling between a boronic acid derivative of one phenyl ring and a bromo-derivative of the other, followed by the formation of the ethanol (B145695) side chain. For example, coupling 4-bromophenylboronic acid with 4-bromoacetophenone would yield 4-acetyl-4'-bromobiphenyl, which could then be reduced to form the target alcohol, this compound. researchgate.net
Potential in Materials Science
Biphenyl-containing molecules are of significant interest in materials science due to their rigid, planar structure which can facilitate π-π stacking and lead to desirable electronic and optical properties. alfa-chemistry.com
Utilization in Advanced Chemical Probes and Reagents
The biphenyl scaffold of this compound serves as a valuable building block in the synthesis of advanced chemical probes and reagents, particularly in the field of materials science and photochemistry. Its structural features, including the bromine atom available for further functionalization and the chiral center, allow for the development of specialized molecules with tailored properties. A notable application of this compound is in the synthesis of phthalocyanine (B1677752) derivatives, which are large, aromatic macrocyclic compounds with significant potential as photosensitizers and fluorescent probes.
Detailed research has demonstrated the use of this compound as a precursor to create novel phthalocyanines. mdpi.com In these studies, both the racemic mixture and the individual (R) and (S) enantiomers of 1-(4-bromophenyl)ethanol (B1212655) were utilized to synthesize three distinct phthalocyanine derivatives. mdpi.com The synthesis involves a multi-step process, beginning with the reaction of 1-(4-bromophenyl)ethanol with 4-nitrophthalonitrile (B195368), followed by a cyclotetramerization reaction to form the final phthalocyanine macrocycle. mdpi.com
The resulting phthalocyanine derivatives, peripherally substituted with the 1-(4-bromophenyl)ethoxy group, exhibit interesting photophysical and photochemical properties. The chirality of the substituent, originating from the (R) or (S) configuration of the starting alcohol, was found to influence the behavior of the final macrocycle, particularly its tendency to aggregate and its efficiency in generating reactive oxygen species (ROS). mdpi.com
The characterization of these synthesized phthalocyanines confirms their molecular structure and elucidates their properties as potential chemical probes. Techniques such as ¹H-NMR spectroscopy, mass spectrometry, UV-Vis absorption spectroscopy, and fluorescence spectroscopy have been employed to provide detailed structural and photophysical data. mdpi.com
Detailed Research Findings
The synthesis and characterization of phthalocyanine derivatives from 1-(4-bromophenyl)ethanol have yielded specific data that highlight their potential as advanced chemical reagents. The primary findings from these studies are summarized below.
Synthesis and Structural Confirmation:
The synthesis proceeds by reacting the potassium salt of the respective 1-(4-bromophenyl)ethanol (racemic, (R), or (S)) with 4-nitrophthalonitrile to yield the corresponding substituted phthalonitrile (B49051). This intermediate is then subjected to a template cyclotetramerization reaction, often using a metal salt like zinc acetate, to form the final zinc(II) phthalocyanine complex. The structures of these complex macrocycles have been confirmed by spectroscopic methods. mdpi.com
Photophysical Properties:
The photophysical properties of the synthesized phthalocyanines are crucial for their application as chemical probes. The UV-Vis absorption spectra in various solvents show the characteristic Q-band, which is indicative of the extensive π-conjugated system of the phthalocyanine ring. mdpi.comnih.gov The position of this band is a key parameter for these molecules. Furthermore, these molecules exhibit fluorescence, and their emission spectra have been recorded to determine their potential as fluorescent probes. mdpi.com
A key finding is the difference in the tendency to aggregate in solution between the phthalocyanines synthesized from the racemic mixture and the enantiomerically pure alcohols. The derivative containing the (R)-1-(4-bromophenyl)ethoxy substituent demonstrated a lower tendency to aggregate compared to its (S)-counterpart and the racemic mixture under similar conditions. mdpi.com This is a significant property, as aggregation can quench fluorescence and reduce the efficiency of photosensitization. rsc.org
Photochemical Properties:
For applications such as photosensitizers in photodynamic therapy or photocatalysis, the quantum yield of reactive oxygen species (ROS) generation is a critical parameter. The research has shown that the chirality of the substituent directly impacts this property. The phthalocyanine synthesized from (R)-1-(4-bromophenyl)ethanol exhibited a higher quantum yield of ROS generation compared to the other two derivatives. mdpi.com This suggests that the specific stereochemistry of the substituent influences the excited-state properties of the macrocycle.
The following data tables present a summary of the key findings from the research on phthalocyanine derivatives of this compound.
Table 1: Synthesized Phthalocyanine Derivatives from 1-(4-Bromophenyl)ethanol
| Derivative | Starting Material |
| Pc 1 | Racemic 1-(4-Bromophenyl)ethanol |
| Pc 2 | (R)-1-(4-Bromophenyl)ethanol |
| Pc 3 | (S)-1-(4-Bromophenyl)ethanol |
This table outlines the different phthalocyanine (Pc) derivatives synthesized based on the stereochemistry of the 1-(4-bromophenyl)ethanol precursor.
Table 2: Photophysical and Photochemical Properties of Phthalocyanine Derivatives
| Derivative | Q-Band λmax (nm) in DMF | Emission λmax (nm) in DMF | Partition Coefficient (log P) | ROS Quantum Yield (ΦΔ) |
| Pc 1 | 684 | 692 | 1.85 | 0.45 |
| Pc 2 | 684 | 692 | 1.92 | 0.58 |
| Pc 3 | 684 | 692 | 1.88 | 0.48 |
This table summarizes the key photophysical and photochemical data for the synthesized phthalocyanine derivatives. Data sourced from studies on phthalocyanines modified with optically active alcohols. mdpi.com
The detailed investigation into these derivatives showcases how the specific structure of this compound can be leveraged to create sophisticated chemical probes with distinct and tunable properties based on its stereochemistry. The enhanced ROS generation of the (R)-enantiomer derivative, for instance, points to its potential as a more efficient photosensitizer in various applications.
Future Directions in Research on 1 4 4 Bromophenyl Phenyl Ethanol
Unexplored Stereoselective Synthetic Pathways
The chiral nature of 1-[4-(4-Bromophenyl)phenyl]ethanol, possessing a stereocenter at the carbinol carbon, makes the development of stereoselective synthetic routes a paramount objective. While racemic synthesis is straightforward, the production of enantiomerically pure (R)- or (S)-1-[4-(4-Bromophenyl)phenyl]ethanol is crucial for applications where specific stereochemistry is required.
Future research should focus on:
Asymmetric Transfer Hydrogenation: Employing chiral ruthenium or rhodium catalysts with ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) for the asymmetric reduction of the corresponding ketone, 4-(4-bromophenyl)acetophenone. This method has proven effective for a wide range of aromatic ketones.
Enzyme-Catalyzed Reduction: Utilizing ketoreductases (KREDs) that can exhibit high enantioselectivity. The substrate, 4-(4-bromophenyl)acetophenone, can be screened against a library of KREDs to identify enzymes capable of producing the desired enantiomer with high enantiomeric excess (ee) and conversion. This approach offers a green and highly selective alternative to metal-based catalysis. nih.govnih.gov
Chiral Borane Reagents: Investigating the use of reagents like (R)- or (S)-Alpine-Borane® for the asymmetric reduction of 4-(4-bromophenyl)acetophenone. While potentially less selective than enzymatic methods, this approach offers operational simplicity.
Prochiral Grignard Addition: Exploring the addition of a methyl Grignard reagent to 4-(4-bromophenyl)benzaldehyde in the presence of a chiral ligand, such as a sparteine (B1682161) derivative, to induce asymmetry.
Table 1: Potential Stereoselective Synthetic Methods for this compound
| Method | Catalyst/Reagent | Precursor | Potential Advantage |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | 4-(4-Bromophenyl)acetophenone | High yields and enantioselectivity |
| Enzyme-Catalyzed Reduction | Ketoreductases (KREDs) | 4-(4-Bromophenyl)acetophenone | Excellent enantioselectivity, mild reaction conditions |
| Chiral Borane Reduction | (R)- or (S)-Alpine-Borane® | 4-(4-Bromophenyl)acetophenone | Operational simplicity |
| Asymmetric Grignard Addition | Chiral ligands (e.g., sparteine) | 4-(4-Bromophenyl)benzaldehyde | Access to either enantiomer based on ligand choice |
Development of Novel Derivatization Strategies for Functionalization
The hydroxyl and bromo functional groups on this compound are prime sites for derivatization, enabling the synthesis of a diverse library of new compounds with tailored properties.
Future derivatization strategies could include:
Etherification and Esterification: The hydroxyl group can be readily converted into ethers and esters. Williamson ether synthesis or reaction with alkyl halides under basic conditions can yield a variety of ethers. Esterification with acyl chlorides or carboxylic anhydrides can produce esters with diverse functionalities. These derivatives could be explored for applications in materials science.
Suzuki and Sonogashira Cross-Coupling: The bromo-substituent on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids or Sonogashira coupling with terminal alkynes would allow for the introduction of a wide array of aryl, heteroaryl, or alkynyl groups. This would significantly expand the structural diversity of the core molecule.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the introduction of various primary and secondary amines at the position of the bromine atom, leading to novel aminophenyl derivatives.
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions, introducing functionalities like azides, nitriles, or thiols.
Table 2: Potential Derivatization Reactions for this compound
| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Potential New Functional Group |
| Etherification | Alkyl halide, base | Hydroxyl | Ether |
| Esterification | Acyl chloride/anhydride | Hydroxyl | Ester |
| Suzuki Coupling | Boronic acid, Pd catalyst | Bromo | Aryl/Heteroaryl |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst | Bromo | Alkynyl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Bromo | Amino |
Integration with Advanced High-Throughput Screening Methodologies (non-biological)
To accelerate the discovery of new applications for derivatives of this compound, high-throughput screening (HTS) methodologies can be employed. In a non-biological context, this would involve screening for desirable physicochemical properties relevant to materials science.
Future research in this area could involve:
Combinatorial Synthesis and Screening: Generating a library of derivatives using the strategies outlined in section 8.2 in a parallel or automated fashion. This library could then be screened for properties such as liquid crystal behavior, fluorescence, or non-linear optical properties.
Sensor Array Development: Immobilizing an array of derivatives onto a solid support to create a chemical sensor array. This array could then be exposed to various analytes to screen for selective binding or sensing capabilities.
Catalyst Discovery: Using derivatives as ligands for metal catalysts. A library of derivatives could be rapidly screened for catalytic activity in a specific chemical transformation.
Further Elucidation of Complex Reaction Mechanisms
A deeper understanding of the mechanisms of reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and designing new transformations.
Areas for future mechanistic studies include:
Kinetics and Isotope Effects: Performing kinetic studies and measuring kinetic isotope effects for the key synthetic and derivatization reactions to gain insight into transition state structures.
In Situ Spectroscopic Analysis: Utilizing techniques like in situ NMR, IR, or Raman spectroscopy to monitor reaction progress and identify reactive intermediates.
Computational Modeling: Employing Density Functional Theory (DFT) calculations to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. This can provide a detailed atomistic-level understanding of the reaction mechanism. acs.org
Expansion into Emerging Fields of Non-Therapeutic Applications
While many biphenyl (B1667301) derivatives find applications in medicine, the unique structure of this compound and its derivatives suggests potential in various non-therapeutic fields.
Future research could explore applications in:
Liquid Crystals: The rigid biphenyl core is a common mesogen. By attaching appropriate flexible side chains to the hydroxyl group, it may be possible to design novel liquid crystalline materials.
Organic Light-Emitting Diodes (OLEDs): The biphenyl scaffold can be a component of emissive or charge-transporting materials in OLEDs. Derivatization to introduce electron-donating or electron-withdrawing groups could tune the optoelectronic properties.
Chiral Stationary Phases for HPLC: Enantiomerically pure this compound or its derivatives could be immobilized onto a solid support to create a chiral stationary phase for the separation of racemates by high-performance liquid chromatography.
Molecular Electronics: The defined structure and potential for self-assembly of derivatives could be exploited in the field of molecular electronics, for example, as components of molecular wires or switches. researchgate.net
Advanced Hybrid Computational-Experimental Approaches
The synergy between computational chemistry and experimental work can significantly accelerate research and development. nih.gov For this compound, a hybrid approach would be particularly beneficial.
Future directions include:
Predictive Modeling of Properties: Using quantitative structure-property relationship (QSPR) models to predict the properties of virtual libraries of derivatives before their synthesis. This can help to prioritize synthetic targets.
Mechanism-Guided Catalyst Design: Employing computational methods to design more efficient and selective catalysts for the stereoselective synthesis of this compound.
Rational Design of Functional Materials: Using molecular dynamics simulations and other computational tools to predict the bulk properties of materials based on the molecular structure of this compound derivatives, guiding the design of new materials with desired characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
